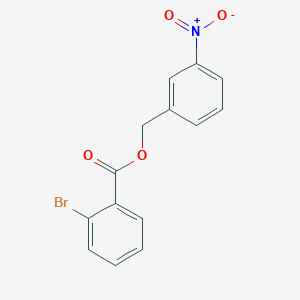

3-nitrobenzyl 2-bromobenzoate

Beschreibung

3-Nitrobenzyl 2-bromobenzoate is an aromatic ester compound featuring a benzoate core substituted with a bromine atom at the 2-position and a nitrobenzyl ester group at the 3-position. The bromine atom acts as an electron-withdrawing group (EWG), while the nitro group on the benzyl moiety further enhances electrophilicity, making the compound reactive in substitution and coupling reactions.

Eigenschaften

IUPAC Name |

(3-nitrophenyl)methyl 2-bromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO4/c15-13-7-2-1-6-12(13)14(17)20-9-10-4-3-5-11(8-10)16(18)19/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRIDPTXMAJBBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzyl 2-bromobenzoate typically involves the esterification of 3-nitrobenzyl alcohol with 2-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions include stirring the reaction mixture at room temperature for several hours until the completion of the reaction .

Industrial Production Methods: In an industrial setting, the production of 3-nitrobenzyl 2-bromobenzoate may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 3-nitrobenzyl 2-bromobenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group in 3-nitrobenzyl 2-bromobenzoate can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The benzyl moiety can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.

Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

Major Products Formed:

Substitution: Formation of 3-nitrobenzyl derivatives with different functional groups.

Reduction: Formation of 3-aminobenzyl 2-bromobenzoate.

Oxidation: Formation of 3-nitrobenzoic acid and 2-bromobenzoic acid

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-nitrobenzyl 2-bromobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. It can also be used in the development of enzyme inhibitors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

Industry: In the materials science industry, 3-nitrobenzyl 2-bromobenzoate can be used in the synthesis of polymers and other advanced materials with specific properties .

Wirkmechanismus

The mechanism of action of 3-nitrobenzyl 2-bromobenzoate involves its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine is attached. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group .

Vergleich Mit ähnlichen Verbindungen

Key Example :

- Methyl 2-bromo-5-nitrobenzoate (CAS 6307-87-5): Differs in ester group (methyl vs. nitrobenzyl) and nitro positioning. The bromine at position 2 and nitro at position 5 reduce steric hindrance compared to 3-nitrobenzyl substitution, favoring nucleophilic aromatic substitution (SNAr) reactions. This compound exhibits a similarity index of 0.94 to its positional isomer methyl 3-bromo-5-nitrobenzoate, yet the latter shows higher polarity due to nitro group placement .

Table 1: Impact of Substituent Positioning

| Compound | Bromine Position | Nitro Position | Key Reactivity Traits | Applications |

|---|---|---|---|---|

| 3-Nitrobenzyl 2-bromobenzoate | 2 | 3 (benzyl) | High electrophilicity; SNAr, coupling | Drug intermediates, polymers |

| Methyl 2-bromo-5-nitrobenzoate | 2 | 5 | Moderate SNAr; ester hydrolysis | Agrochemical synthesis |

| Ethyl 2-bromo-6-cyano-3-nitrobenzoate | 2 | 3 | Enhanced reactivity (cyano EWG) | Fluorescent probes |

Functional Group Modifications

Electron-Withdrawing Groups (EWGs) :

- Ethyl 2-bromo-6-cyano-3-nitrobenzoate: The cyano group at position 6 intensifies electrophilicity, enabling rapid Suzuki-Miyaura cross-coupling. This contrasts with 3-nitrobenzyl 2-bromobenzoate, where the nitrobenzyl group may sterically hinder coupling but improve stability in acidic conditions .

- 3-Bromo-6-methyl-2-nitrobenzoic acid : Methyl at position 6 reduces solubility but enhances lipophilicity, favoring membrane penetration in bioactive molecules. The absence of an ester group (vs. 3-nitrobenzyl ester) limits its utility in prodrug formulations .

Electron-Donating Groups (EDGs) :

- Methyl 2-amino-3-bromo-6-nitrobenzoate: The amino group at position 2 increases nucleophilicity, enabling diazotization and azo dye synthesis. This contrasts with 3-nitrobenzyl 2-bromobenzoate, where EDGs are absent, prioritizing electrophilic pathways .

Physicochemical Properties

- Polarity and Solubility: 3-Nitrobenzyl 2-bromobenzoate: Predicted logP ~3.2 (high lipophilicity due to bromine and nitrobenzyl). Methyl 3-(((benzyloxy)carbonyl)amino)-5-bromobenzoate: LogP ~2.8; reduced lipophilicity from polar carbamate group .

- Thermal Stability : Bromine and nitro groups typically lower melting points (e.g., ethyl 2-bromo-3-nitrobenzoate: mp 78–80°C vs. methyl 2-bromo-5-nitrobenzoate: mp 102–104°C) .

Q & A

Q. How does the thermal stability of 3-nitrobenzyl 2-bromobenzoate impact its use in high-temperature reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.